Phenylbiguanide

Description

RN given refers to parent cpd

Structure

3D Structure

Properties

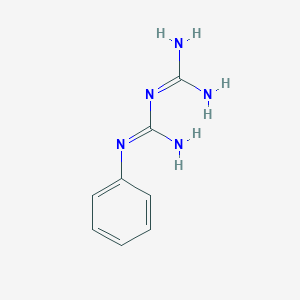

IUPAC Name |

1-(diaminomethylidene)-2-phenylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5/c9-7(10)13-8(11)12-6-4-2-1-3-5-6/h1-5H,(H6,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUQCMXFWIMOWRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C(N)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

55-57-2 (mono-hydrochloride) | |

| Record name | Phenyl biguanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90144508 | |

| Record name | Phenyl biguanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90144508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56463296 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

102-02-3 | |

| Record name | Phenylbiguanide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl biguanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl biguanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90144508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylbiguanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYL BIGUANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8PKA3T2I3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chemical structure and properties of Phenylbiguanide

An In-depth Technical Guide to Phenylbiguanide

Introduction

This compound (PBG) is a synthetic organic compound belonging to the biguanide (B1667054) class of molecules.[1] It is primarily recognized and utilized in pharmacological research as a selective agonist for the 5-hydroxytryptamine type 3 (5-HT3) receptor.[2][3] Its ability to specifically activate this ligand-gated ion channel makes it an invaluable tool for investigating the physiological and pathophysiological roles of the 5-HT3 receptor in the central and peripheral nervous systems.[2] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and pharmacological actions of this compound, tailored for researchers and professionals in drug development.

Chemical Identity and Structure

This compound is structurally defined as a biguanide molecule with a phenyl group substituted on one of the terminal nitrogen atoms.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | 1-Phenylbiguanide | [2] |

| 1-(diaminomethylidene)-2-phenylguanidine | [1] | |

| CAS Number | 102-02-3 | [2][4] |

| Molecular Formula | C₈H₁₁N₅ | [1][2] |

| Molecular Weight | 177.21 g/mol | [2][5] |

| Canonical SMILES | C1=CC=C(C=C1)NC(=N)NC(=N)N | [4] |

| InChI | InChI=1S/C8H11N5/c9-7(10)13-8(11)12-6-4-2-1-3-5-6/h1-5H,(H6,9,10,11,12,13) | [1][2] |

| InChIKey | CUQCMXFWIMOWRP-UHFFFAOYSA-N | [2] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and application in experimental settings.

Table 2: Physicochemical Data for this compound

| Property | Value | Reference |

| Physical Form | Solid | [6][7] |

| Melting Point | 135–142 °C | [2][6][7] |

| Solubility | Freely soluble in water and alcohol. >26.6 µg/mL (at pH 7.4) | [1][6][7] |

| LogP (Octanol/Water) | 0.50 | [8] |

| Topological Polar Surface Area | 103 Ų | [1] |

| Hydrogen Bond Donors | 3 | [9] |

| Hydrogen Bond Acceptors | 5 | [9] |

Synthesis and Characterization

This compound and its salts can be synthesized through straightforward and well-documented chemical reactions.

Experimental Protocol: Synthesis of 1-Phenylbiguanide Hydrochloride

A common and efficient method for synthesizing 1-arylbiguanides involves the reaction of anilinium salts with dicyandiamide (B1669379).[10]

Materials:

-

Concentrated Hydrochloric Acid

-

Dicyandiamide

-

Distilled Water

Procedure:

-

Anilinium chloride is prepared by reacting aniline with concentrated hydrochloric acid.

-

The anilinium salt is then heated with an equimolar amount of dicyandiamide in water.[10]

-

The reaction mixture is refluxed, during which 1-phenylbiguanide hydrochloride typically crystallizes out of the solution upon cooling.[10]

-

The resulting crystals are collected by filtration, washed with cold water, and dried. This method generally produces the product in good yield and high purity.[10]

Experimental Protocol: Preparation of 1-Phenylbiguanide (Free Base)

The hydrochloride salt can be converted to the free base by deprotonation.[10]

Materials:

-

1-Phenylbiguanide hydrochloride

-

Methanolic Sodium Methoxide (B1231860) (25% by weight)

Procedure:

-

1-Phenylbiguanide hydrochloride (1.00 mol) is added to a mixture of methanol (200 mL) and methanolic sodium methoxide (1.0 mol).[10]

-

The mixture is stirred at room temperature (25 °C) for 1 hour.[10]

-

The precipitated sodium chloride (NaCl) is removed by filtration.

-

The solvent is evaporated from the filtrate under reduced pressure to yield the free base, often as a gummy residue which can be further purified.[10]

Spectroscopic Characterization

The structure of this compound is confirmed using standard spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

| Technique | Key Features and Observations | Reference |

| ¹H NMR | Spectra available from Sigma-Aldrich. | [1] |

| ¹³C NMR | Spectra available from SpectraBase. | [1] |

| IR Spectroscopy | The IR spectrum shows characteristic strong-to-medium intensity bands in the 3500–2500 cm⁻¹ region, corresponding to N-H group stretching modes. Aromatic C-H stretching modes are observed in the 3080–3060 cm⁻¹ region. | [11][12] |

| Mass Spectrometry | Monoisotopic Mass: 177.10144537 Da. | [1] |

Pharmacology and Mechanism of Action

This compound's primary pharmacological effect is the selective agonism of the 5-HT3 receptor.

5-HT3 Receptor Agonism

The 5-HT3 receptor is a member of the Cys-loop superfamily of ligand-gated ion channels. It is unique among serotonin (B10506) receptors in that it is directly coupled to an ion channel rather than a G-protein. This compound binds to the 5-HT3 receptor with an EC₅₀ value of 3.0 ± 0.1 µM.[3][13][14] This binding event triggers a conformational change in the receptor, opening the non-selective cation channel.

References

- 1. This compound | C8H11N5 | CID 4780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. selleckchem.com [selleckchem.com]

- 4. chemwhat.com [chemwhat.com]

- 5. 1-苯基双胍 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 1-苯基双胍 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 1-苯基双胍 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 1-phenylbiguanide [stenutz.eu]

- 9. 1-phenylbiguanide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. scispace.com [scispace.com]

- 11. mdpi.com [mdpi.com]

- 12. Biguanide, 1-phenyl- [webbook.nist.gov]

- 13. This compound (N-Phenylbiguanide; PBG; 1-Phenylbiguanide) Datasheet DC Chemicals [dcchemicals.com]

- 14. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to Phenylbiguanide: Nomenclature, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Phenylbiguanide, a selective 5-HT3 receptor agonist. It covers the authoritative IUPAC nomenclature, a detailed synthesis protocol, and an in-depth look at its biological activities, including its effects on dopamine (B1211576) release and cancer cell proliferation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

IUPAC Nomenclature and Chemical Properties

This compound, a synthetic organic compound, is systematically named in accordance with IUPAC standards. Its chemical identity is further defined by its various synonyms and key physicochemical properties.

The definitive IUPAC name for this compound is 1-Phenylbiguanide [1]. An alternative, computationally generated IUPAC name is 1-(diaminomethylidene)-2-phenylguanidine . It is a member of the biguanide (B1667054) class of compounds, characterized by the substitution of a phenyl group on one of the terminal nitrogen atoms.

Commonly used synonyms for this compound include PBG, N-Phenylbiguanide, and 1-Carbamimidamido-N-phenylmethanimidamide.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 102-02-3 | |

| Molecular Formula | C₈H₁₁N₅ | [1] |

| Molecular Weight | 177.21 g/mol | |

| Melting Point | 135-142 °C | |

| Solubility | Freely soluble in alcohol and water. | |

| Appearance | Solid |

Synthesis of 1-Phenylbiguanide Hydrochloride

The synthesis of 1-Phenylbiguanide hydrochloride can be achieved through the reaction of aniline (B41778) with dicyandiamide (B1669379) in an aqueous acidic medium. The following protocol is a modification of a previously reported method[2].

Experimental Protocol: Synthesis of 1-Phenylbiguanide Hydrochloride

Materials:

-

Aniline (1.00 mol)

-

Aqueous Hydrochloric Acid (1 L, 1 mol/L)

-

Dicyandiamide (1.00 mol)

-

2 L Round-bottomed flask

-

Magnetic stirrer

Procedure:

-

In a 2 L round-bottomed flask equipped with a magnetic stirrer, add aniline to the aqueous HCl solution.

-

Stir the mixture until it becomes homogeneous.

-

Add dicyandiamide to the reaction mixture.

-

The hydrochloride salt of 1-phenylbiguanide will generally crystallize from the reaction mixture.

-

The resulting product can be isolated in good yield and high purity[2].

Biological Activity and Mechanisms of Action

This compound is primarily recognized for its function as a selective agonist of the 5-hydroxytryptamine-3 (5-HT3) receptor, a ligand-gated ion channel[1]. This interaction triggers a range of downstream physiological effects, most notably the modulation of neurotransmitter release and cellular proliferation.

Modulation of Dopamine Release in the Nucleus Accumbens

A significant body of research has demonstrated that this compound induces the release of dopamine in the nucleus accumbens, a key brain region involved in reward and motivation[3]. This effect is mediated through the activation of presynaptic 5-HT3 receptors located on dopamine terminals[3].

Experimental Evidence:

-

In vivo microdialysis studies in rats have shown that perfusion with this compound (0.1-1.0 mM) causes a dose-dependent increase in extracellular dopamine levels in the nucleus accumbens[3].

-

This effect can be blocked by co-perfusion with 5-HT3 receptor antagonists, confirming the involvement of this receptor subtype[3].

-

Interestingly, some studies suggest that at higher concentrations, this compound may also interact with the dopamine transporter, contributing to its dopamine-releasing effects through a carrier-mediated exchange mechanism[4][5].

Table 2: Effect of this compound on Dopamine Release in the Rat Nucleus Accumbens

| This compound Concentration (in perfusate) | Observed Effect | Reference(s) |

| 0.1 - 1.0 mM | Robust, dose-dependent enhancement of extracellular dopamine | [3] |

Effects on HT29 Colon Cancer Cell Proliferation

Recent studies have explored the impact of this compound on the proliferation of cancer cell lines. In the human colon adenocarcinoma cell line HT29, this compound has been shown to influence cell growth. It's important to note that the broader class of biguanides, including metformin (B114582) and phenformin (B89758), have been more extensively studied for their anti-cancer properties and are known to affect cellular metabolism. While this compound's primary action is through the 5-HT3 receptor, its effects on cancer cell proliferation may involve complex signaling pathways. One study indicated that this compound had a less pronounced effect on glucose uptake and medium acidification in HT29 cells compared to other biguanides like phenformin and buformin, suggesting a different mechanism of action on cellular metabolism[6].

Experimental Evidence:

-

Studies on HT29 cells have investigated the effects of various biguanides on cell growth and metabolism[6].

Signaling Pathways

The biological effects of this compound are initiated by its binding to and activation of the 5-HT3 receptor. This ligand-gated ion channel, upon activation, allows the influx of cations, primarily Na⁺ and Ca²⁺, leading to depolarization of the neuron.

5-HT3 Receptor Signaling Pathway:

Caption: this compound-induced dopamine release via 5-HT3 receptor activation.

Experimental Workflow for In Vivo Microdialysis:

Caption: Workflow for in vivo microdialysis to measure dopamine release.

Experimental Protocols

In Vivo Microdialysis for Dopamine Measurement in the Rat Nucleus Accumbens

This protocol outlines the key steps for measuring this compound-induced dopamine release using in vivo microdialysis.

Procedure:

-

Animal Preparation: Adult male rats are anesthetized and placed in a stereotaxic frame. A guide cannula is surgically implanted, targeting the nucleus accumbens. Animals are allowed to recover for several days.

-

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the nucleus accumbens of the awake, freely moving rat.

-

Perfusion and Equilibration: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). The system is allowed to equilibrate for at least 60-90 minutes to establish a stable baseline of dopamine.

-

Baseline Collection: Several dialysate samples are collected at regular intervals (e.g., every 20 minutes) to determine the basal dopamine concentration.

-

This compound Administration: The perfusion medium is switched to aCSF containing this compound at the desired concentration(s) (e.g., 0.1, 0.5, 1.0 mM)[3].

-

Sample Collection: Dialysate samples are continuously collected throughout the drug infusion and for a period afterward to monitor the changes in extracellular dopamine levels.

-

Analysis: The concentration of dopamine in the dialysate samples is quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

HT29 Cell Proliferation Assay

This protocol provides a general framework for assessing the effect of this compound on the proliferation of HT29 cells.

Procedure:

-

Cell Culture: HT29 cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.

-

Incubation: The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

Proliferation Assessment: Cell proliferation is measured using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay that quantifies ATP levels.

-

Data Analysis: The results are expressed as a percentage of the vehicle-treated control, and dose-response curves can be generated to determine the IC₅₀ value.

Conclusion

This compound serves as a critical pharmacological tool for investigating the role of the 5-HT3 receptor in various physiological and pathological processes. Its well-defined chemical properties, established synthesis route, and specific biological activities make it a valuable compound for research in neuroscience and oncology. This technical guide provides a foundational understanding of this compound, offering detailed protocols and data to support further scientific inquiry.

References

- 1. The putative 5-HT3 agonist this compound induces carrier-mediated release of [3H]dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Activation of 5-HT3 receptor by 1-phenylbiguanide increases dopamine release in the rat nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dopamine releasing effect of this compound in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The 5-HT3 receptor agonist 1-(m-chlorophenyl)-biguanide interacts with the dopamine transporter in rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Structural Analysis of Phenylbiguanide and its Chemical Derivatives

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and chemical properties of phenylbiguanide and its derivatives. This compound, characterized by a phenyl group linked to a biguanide (B1667054) moiety, serves as a critical scaffold in medicinal chemistry and a valuable tool in pharmacological research. This document outlines its structural features through comprehensive spectroscopic and crystallographic data, details key experimental protocols for its synthesis and analysis, and visualizes its primary signaling pathways.

Structural Analysis and Quantitative Data

The structural elucidation of this compound relies on a combination of spectroscopic and crystallographic techniques. These methods provide a complete picture of the molecule's connectivity, conformation, and electronic properties.

Spectroscopic Characterization

Spectroscopy offers insights into the molecular structure in various states. The following tables summarize key quantitative data for 1-phenylbiguanide.

Table 1: NMR Spectroscopic Data for 1-Phenylbiguanide Hydrochloride

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | 9.5 - 10.0 | Singlet | Aryl-NH proton |

| 7.0 - 8.0 | Multiple Signals | -NH₂ groups | |

| ¹³C NMR | 155 - 165 | - | Biguanide carbons |

Note: Spectra are typically recorded in DMSO-d₆. Chemical shifts for the free base may show broad signals, especially for the biguanide carbons[1].

Table 2: FT-IR and UV-Vis Spectroscopic Data for 1-Phenylbiguanide

| Technique | Parameter | Value | Assignment |

| FT-IR | Wavenumber (cm⁻¹) | 2900 - 3300 | Multiple strong, broad bands (N-H stretching) |

| UV-Vis | λmax (nm) | ~235 | π → π* transitions in the conjugated system |

Note: FT-IR data is for KBr pellets[1]. The UV-Vis absorption maximum can be influenced by the solvent[2].

X-ray Crystallography

Single-crystal X-ray diffraction provides the most precise structural data, including bond lengths and angles, revealing the geometry and conformation of the molecule in the solid state. The biguanide core is often non-planar, which is thought to reduce allylic strain while maintaining significant conjugation[1]. The structure is heavily influenced by a network of intermolecular hydrogen bonds[1].

Table 3: Representative Bond Lengths and Angles for Biguanide Derivatives

| Parameter | Bond/Angle | Typical Value (Å or °) | Notes |

| Bond Length | C-N (within biguanide) | ~1.34 Å | Indicates significant double bond character and electron delocalization[3]. |

| C-N (phenyl to biguanide) | ~1.41 Å | A typical C-N single bond length. | |

| Bond Angle | N-C-N (within biguanide) | ~120° | Consistent with sp² hybridization of carbon and nitrogen atoms. |

Note: Data is derived from studies on biguanide hydrochloride and related structures[3][4]. Specific values vary between different derivatives and crystal packing environments.

Experimental Protocols

Detailed and reproducible methodologies are critical for the synthesis and analysis of this compound derivatives.

Synthesis of 1-Phenylbiguanide Hydrochloride

This protocol is adapted from established methods involving the reaction of anilinium chloride with dicyandiamide[1].

-

Preparation of Anilinium Chloride: In a 2 L round-bottom flask equipped with a magnetic stirrer, add aniline (B41778) (1.00 mol) to aqueous HCl (1 L, 1 mol/L). Stir the mixture until a homogeneous solution is formed.

-

Reaction: Add dicyandiamide (B1669379) (1.00 mol) to the anilinium chloride solution.

-

Reflux: Heat the mixture to reflux and maintain for 4 hours.

-

Crystallization: Cool the reaction mixture to room temperature, then place it in an ice bath for 1-2 hours to facilitate the crystallization of the product.

-

Isolation: Collect the white, crystalline 1-phenylbiguanide hydrochloride by vacuum filtration.

-

Washing and Drying: Wash the collected solid with cold water and then with acetone. Dry the product under vacuum to yield the final compound.

General Protocol for Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR): Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz). Chemical shifts are reported in ppm relative to an internal standard (e.g., TMS at 0 ppm)[5][6].

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an ATR (Attenuated Total Reflectance) accessory. Record the spectrum over a range of 4000-400 cm⁻¹[1].

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol). Create a series of dilutions to establish a calibration curve. Measure the absorbance from 200-400 nm to determine the wavelength of maximum absorbance (λmax)[2][7].

Single Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of suitable quality (typically 0.1-0.3 mm in each dimension) by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

-

Mounting: Mount a selected crystal on a goniometer head.

-

Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. Collect diffraction data, typically using monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα) at a controlled temperature (e.g., 100 K)[8].

-

Structure Solution and Refinement: Process the collected data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final structure[8].

Mandatory Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key processes and biological pathways related to this compound.

General Experimental Workflow

This diagram outlines the typical workflow from the synthesis of a this compound derivative to its characterization and evaluation.

This compound as a 5-HT₃ Receptor Agonist

This compound is a well-known agonist of the 5-hydroxytryptamine-3 (5-HT₃) receptor, a ligand-gated ion channel. Its binding initiates a rapid influx of cations, leading to neuronal depolarization.

References

Early research studies on the efficacy of Phenylbiguanide

An In-depth Technical Guide to the Early Efficacy Research of Phenylbiguanide For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (PBG) is a potent and selective agonist for the serotonin (B10506) 5-HT3 receptor. Early research into its efficacy laid the groundwork for understanding the physiological roles of the 5-HT3 receptor, particularly in cardiovascular and neurological regulation. This technical guide provides a comprehensive overview of these seminal studies, focusing on quantitative data, detailed experimental protocols, and the signaling pathways elucidated by this early work.

Core Efficacy: Cardiovascular and Neurological Effects

Early investigations into this compound primarily centered on its ability to elicit the Bezold-Jarisch reflex, a powerful cardiopulmonary inhibitory reflex.[1][2][3] This reflex is characterized by bradycardia (slowing of the heart rate), hypotension (lowering of blood pressure), and apnea (B1277953) (cessation of breathing), and is initiated by the activation of vagal afferent nerves in the heart and lungs.[1][2] PBG's selectivity for the 5-HT3 receptor made it a valuable pharmacological tool to probe the mechanisms of this reflex.[1][2]

Beyond the Bezold-Jarisch reflex, early studies also uncovered a more complex pharmacological profile for PBG. Under certain experimental conditions, such as after bilateral vagotomy or when administered intra-arterially, PBG was shown to produce excitatory cardiovascular responses, including tachycardia and hypertension.[1][2] This dual action highlighted the differential roles of vagal versus sympathetic afferent nerve fibers in mediating the overall cardiovascular response to 5-HT3 receptor activation.[2] Furthermore, research also indicated that PBG could modulate neurotransmitter release in the central nervous system, specifically increasing dopamine (B1211576) release in the nucleus accumbens.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from early efficacy studies of this compound.

Table 1: Cardiovascular Effects of this compound in Animal Models

| Animal Model | Route of Administration | Dose | Effect on Mean Arterial Pressure (MAP) | Effect on Heart Rate (HR) | Conditions | Reference |

| Cats | Left Ventricular | 40 µg/kg | ↓ from 109 ± 5 to 90 ± 6 mmHg (in 8 of 10 cats) | ↓ (Bradycardia) | Vagal and sympathetic afferents intact | [2][6] |

| Cats | Left Ventricular | 40 µg/kg | ↑ | ↑ (Slight tachycardia) | After bilateral cervical vagotomy | [2][6] |

| Cats | Intravenous | 40 µg/kg | ↓ from 103 ± 5 to 69 ± 6 mmHg | ↓ (Bradycardia) | Vagal and sympathetic afferents intact | [2] |

| Cats | Intra-arterial | 40 µg/kg | ↑ | ↑ (Tachycardia) | Vagal and sympathetic afferents intact | [2][6] |

| Mice | Intravenous | Not specified | ↓ (Dose-dependent) | ↓ (Dose-dependent) | Vagus nerves intact | [1][3] |

| Mice | Intravenous | Not specified | ↓ (Attenuated) | Bradycardia abolished | After vagotomy | [1] |

| Rabbits | Intravenous | 60 µg/kg | ↓ (Hypotension) | ↓ (Bradycardia) | Conscious, before cardiac nerve block | [7] |

| Rabbits | Intravenous | 60 µg/kg | Abolished | Abolished | After cardiac nerve block with intrapericardial procaine | [7] |

| Rats | Intravenous | 10 µg/kg | ↓ (Hypotension) | ↓ (Bradycardia) | Anesthetized | [8] |

Table 2: In Vitro Receptor Binding and Potency of this compound and Derivatives

| Compound | Preparation | Assay | Parameter | Value | Reference |

| This compound Derivatives | N1E-115 neuroblastoma cells | Radioligand binding ([³H]BRL 43694 displacement) | Ki | 3.4 x 10⁻⁴ to 4.4 x 10⁻¹⁰ M | [9] |

| This compound Derivatives | N1E-115 neuroblastoma cells | Whole-cell voltage-clamp | EC₅₀ | 2.2 x 10⁻⁵ to 2.7 x 10⁻⁸ M | [9] |

| 1-(m-chlorophenyl)-biguanide (mCPBG) | 5-HT3 receptors | Radioligand binding ([³H]GR67330 inhibition) | IC₅₀ | 1.5 nM | [10] |

| 1-(m-chlorophenyl)-biguanide (mCPBG) | Rat vagus nerve | Depolarization | EC₅₀ | 0.05 µM | [10] |

Table 3: Neurological Effects of this compound

| Animal Model | Brain Region | Administration | Dose | Effect | Reference |

| Rat | Nucleus Accumbens | In vivo microdialysis (perfusate) | 0.1-1.0 mM | Dose-dependent increase in extracellular dopamine | [4] |

Experimental Protocols

In Vivo Cardiovascular Studies in Anesthetized Cats

-

Animal Model: Anesthetized cats.

-

Anesthesia: Details not specified in the provided abstracts.

-

Surgical Procedures:

-

Drug Administration:

-

Measurements: Mean arterial pressure (MAP) and heart rate (HR) were continuously monitored.[2][6]

In Vivo Microdialysis in Rats

-

Animal Model: Rats.

-

Procedure: In vivo microdialysis was performed in the nucleus accumbens.[4]

-

Drug Administration: 1-phenylbiguanide (0.1-1.0 mM) was included in the microdialysis perfusate.[4]

-

Measurements: Extracellular dopamine levels in the nucleus accumbens were measured.[4]

-

Antagonism Studies: The 5-HT3 antagonists zacopride (B1682363) and GR38032F (1 mM in perfusate) were co-perfused to confirm receptor specificity.[4]

In Vitro Radioligand Binding and Electrophysiology

-

Cell Line: N1E-115 mouse neuroblastoma cells.[9]

-

Radioligand Binding Assay:

-

Electrophysiology:

-

Technique: Whole-cell voltage-clamp.[9]

-

Procedure: The inward currents induced by the application of this compound derivatives were recorded at a holding potential of -65 mV to determine their potency (EC₅₀ values) and efficacy.[9]

-

Antagonism Studies: The specific 5-HT3 receptor antagonist ICS 205-930 was used to confirm that the observed currents were mediated by 5-HT3 receptors.[9]

-

Signaling Pathways and Experimental Workflows

Bezold-Jarisch Reflex Pathway

The primary signaling pathway initiated by this compound is the Bezold-Jarisch reflex. This is a vagally-mediated reflex arc.

Sympathetic Excitatory Reflex Pathway

Under conditions where vagal input is absent or bypassed (e.g., post-vagotomy or intra-arterial administration), this compound can elicit a pressor response.

Experimental Workflow for Cardiovascular Assessment

The general workflow for assessing the in vivo cardiovascular efficacy of this compound is as follows:

Conclusion

The early research on this compound was instrumental in defining the role of 5-HT3 receptors in cardiovascular and neurological control. These foundational studies demonstrated that PBG, through its selective agonism at 5-HT3 receptors, could powerfully evoke the Bezold-Jarisch reflex, leading to hypotension and bradycardia. Concurrently, this research revealed a competing sympatho-excitatory pathway, unmasked under specific experimental conditions. The quantitative data and detailed protocols from this era of research not only provided a deep understanding of PBG's efficacy but also established it as a critical tool for autonomic nervous system research, the legacy of which continues to inform modern drug development.

References

- 1. Differential engagement of inhibitory and excitatory cardiopulmonary reflexes by capsaicin and this compound in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Activation of 5-HT3 receptor by 1-phenylbiguanide increases dopamine release in the rat nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The putative 5-HT3 agonist this compound induces carrier-mediated release of [3H]dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reflex pressor response to arterial this compound: role of abdominal sympathetic visceral afferents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cardiac but not pulmonary receptors mediate depressor response to IV phenyl biguanide in conscious rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evidence that 5-HT3 receptors in the nucleus tractus solitarius and other brainstem areas modulate the vagal bradycardia evoked by activation of the von Bezold-Jarisch reflex in the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biguanide derivatives: agonist pharmacology at 5-hydroxytryptamine type 3 receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1-(m-chlorophenyl)-biguanide, a potent high affinity 5-HT3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

How to properly prepare a Phenylbiguanide solution for experiments

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the proper preparation and use of Phenylbiguanide (PBG) solutions in experimental settings. This compound is a selective agonist for the 5-HT3 receptor, making it a valuable tool for investigating the role of this receptor in various physiological processes.[1][2][3]

Physicochemical Properties and Solubility

This compound is a white to off-white solid compound.[1] Understanding its solubility is critical for preparing homogenous and accurate solutions for your experiments.

Table 1: Solubility of this compound in Common Solvents

| Solvent | Solubility | Concentration (mM) | Notes |

| DMSO | 150 mg/mL | 846.45 mM | Hygroscopic DMSO can impact solubility; use freshly opened solvent. Ultrasonic treatment may be required.[1] |

| Water | ≥ 25 mg/mL | 141.08 mM | The saturation point is not fully determined.[1] |

| Ethanol | Freely soluble | Not specified | |

| Water (pH 7.4) | >26.6 µg/mL | >0.15 mM | Mean of results at physiological pH.[4] |

Preparation of this compound Stock and Working Solutions

Proper preparation of this compound solutions is crucial for obtaining reliable and reproducible experimental results. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1] Stock solutions, however, can be stored for future use.

Storage of Stock Solutions:

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of fresh, high-quality DMSO to achieve the desired concentration (e.g., 150 mg/mL).[1]

-

If necessary, use an ultrasonic bath to aid dissolution.[1]

-

Vortex the solution until the this compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Preparation of Aqueous Working Solutions

-

Thaw a vial of the this compound stock solution (from Protocol 1).

-

Dilute the stock solution to the desired final concentration using the appropriate aqueous buffer or cell culture medium.

-

For example, to prepare a 100 µM working solution from a 100 mM stock, dilute the stock solution 1:1000.

-

Vortex the working solution to ensure it is thoroughly mixed.

Protocol 3: Formulation for In Vivo Studies

For animal studies, specific formulations are often required to ensure biocompatibility and solubility. Here is a common formulation:

-

Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).[1]

-

To prepare 1 mL of the final injection solution, sequentially add and mix the following components:

-

100 µL of the 25 mg/mL this compound stock solution in DMSO.

-

400 µL of PEG300.

-

50 µL of Tween-80.

-

450 µL of saline (0.9% NaCl in sterile water).[1]

-

-

This will result in a clear solution with a this compound concentration of ≥ 2.5 mg/mL (14.11 mM).[1]

Experimental Protocols

This compound is widely used to study the function of 5-HT3 receptors in various biological systems. Below are detailed protocols for common applications.

In Vitro Cell Proliferation Assay

This protocol describes how to assess the effect of this compound on the proliferation of a cancer cell line, such as HT29 cells. This compound has been shown to cause a dose-dependent increase in the proliferation of HT29 cells.[1]

Table 2: Example Concentrations for HT29 Cell Proliferation Assay

| This compound Concentration (µM) | Expected Effect |

| 3.125 | Significant stimulation of cell growth (P≤0.05)[1] |

| 6.25 | Significant stimulation of cell growth (P≤0.01)[1] |

| 12.5 | Maximum proliferation observed (P≤0.01)[1] |

| 25 | |

| 50 | |

| 100 |

Protocol:

-

Cell Seeding:

-

Culture HT29 cells in the recommended growth medium.

-

Trypsinize and resuspend the cells.

-

Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in a final volume of 100 µL/well.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

-

Treatment with this compound:

-

Prepare a series of this compound working solutions at different concentrations (e.g., 3.125, 6.25, 12.5, 25, 50, and 100 µM) in fresh culture medium.

-

After 24 hours of incubation, carefully remove the old medium from the wells.

-

Add 200 µL of the this compound-containing medium or control medium (medium alone) to the respective wells.

-

Incubate the plate for an additional 48 hours.[1]

-

-

Assessment of Cell Proliferation:

-

Cell proliferation can be measured using various standard assays, such as the MTT, XTT, or BrdU assay.

-

Follow the manufacturer's instructions for the chosen proliferation assay.

-

-

Data Analysis:

-

Measure the absorbance or fluorescence according to the assay used.

-

Calculate the percentage of cell proliferation relative to the control group.

-

Perform statistical analysis to determine the significance of the observed effects.

-

In Vivo Microdialysis for Neurotransmitter Release

This protocol outlines the procedure for using in vivo microdialysis to measure this compound-induced dopamine (B1211576) release in the nucleus accumbens of rats.[3][5]

Protocol:

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize the rat using an appropriate anesthetic.

-

Secure the animal in a stereotaxic frame.

-

Implant a guide cannula targeted at the nucleus accumbens according to stereotaxic coordinates from a rat brain atlas.

-

Allow the animal to recover for at least 24-48 hours before the experiment.[6]

-

-

Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 0.1-1.0 µL/min).

-

Allow a stabilization period of at least 1-2 hours to obtain a stable baseline of dopamine levels.[6]

-

-

Administration of this compound:

-

This compound can be administered locally into the nucleus accumbens via the microdialysis probe (reverse dialysis) by including it in the aCSF perfusate at concentrations ranging from 0.1 to 1.0 mM.[5]

-

-

Sample Collection and Analysis:

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) into chilled collection tubes.

-

Analyze the dopamine concentration in the dialysate samples using a sensitive analytical method such as high-performance liquid chromatography with electrochemical detection (HPLC-EC).

-

-

Data Analysis:

-

Calculate the change in dopamine release from the baseline levels after this compound administration.

-

Perform statistical analysis to determine the significance of the drug-induced changes.

-

Signaling Pathways and Visualizations

This compound exerts its effects by activating 5-HT3 receptors, which are ligand-gated ion channels. Activation of these receptors leads to the influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization.

Caption: this compound-induced 5-HT3 receptor activation and downstream signaling.

Caption: Experimental workflow for in vitro cell proliferation assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

- 3. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C8H11N5 | CID 4780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The 5-HT3 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols for In Vivo Experiments Using Phenylbiguanide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylbiguanide (PBG) is a potent and selective agonist for the serotonin (B10506) 5-HT3 receptor.[1] In the realm of in vivo research, PBG is a critical pharmacological tool primarily utilized to investigate the physiological roles of 5-HT3 receptors. Its administration is well-known to elicit the Bezold-Jarisch reflex, a cardiopulmonary reflex characterized by pronounced bradycardia, hypotension, and apnea.[2][3] This response is mediated by the activation of 5-HT3 receptors on vagal afferent nerve endings in the heart and lungs.[4][5] Beyond its cardiovascular effects, PBG has also been employed to study the influence of 5-HT3 receptor activation on central nervous system functions, such as dopamine (B1211576) release in the nucleus accumbens.[1][6]

These application notes provide detailed protocols for utilizing PBG in in vivo experiments, with a focus on inducing and analyzing the Bezold-Jarisch reflex. The information is intended to guide researchers in designing and executing robust experiments to probe 5-HT3 receptor function in various physiological and pathophysiological contexts.

Mechanism of Action: 5-HT3 Receptor Activation

This compound selectively binds to and activates 5-HT3 receptors, which are ligand-gated ion channels belonging to the Cys-loop superfamily.[7][8] These receptors are pentameric structures composed of five subunits surrounding a central ion pore.[8] Upon agonist binding, the channel opens, leading to a rapid influx of cations (primarily Na⁺ and K⁺, with some Ca²⁺ permeability), resulting in depolarization of the cell membrane. In the context of the Bezold-Jarisch reflex, PBG activates 5-HT3 receptors on vagal afferent neurons originating in the cardiopulmonary region. This activation generates an action potential that travels to the nucleus of the solitary tract (NTS) in the brainstem, initiating a cascade of neural events that result in the characteristic triad (B1167595) of bradycardia, hypotension, and apnea.[9]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the dose-dependent effects of intravenously administered this compound on key cardiovascular and respiratory parameters as reported in preclinical studies.

Table 1: Dose-Dependent Cardiovascular Effects of Intravenous this compound in Anesthetized Rodents

| Species | Dose (µg/kg) | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) | Citation(s) |

| Mouse (C57BL/6) | 10 | ↓ | ↓ | [3] |

| Mouse (C57BL/6) | 30 | ↓↓ | ↓↓ | [3] |

| Mouse (C57BL/6) | 100 | ↓↓↓ | ↓↓↓ | [3] |

| Rat | 0.1 - 3 | Hypotensive | Bradycardic | [4] |

| Rat | 10 - 100 | Marked Hypotension | Marked Bradycardia | [4] |

Arrow notation (↓) indicates a decrease, with more arrows signifying a greater magnitude of the effect.

Table 2: Dose-Dependent Respiratory Effects of Intravenous this compound in Anesthetized Rats

| Dose (µg/kg) | Respiratory Response | Citation(s) |

| 0.1 - 3 | Tachypnea (Increased Respiratory Rate) | [4] |

| 10 - 100 | Apnea (Cessation of Breathing) | [4] |

Experimental Protocols

Protocol 1: Induction of the Bezold-Jarisch Reflex in Anesthetized Rodents

This protocol details the procedure for inducing the Bezold-Jarisch reflex using intravenous administration of this compound in anesthetized mice or rats to study cardiovascular responses.

Materials:

-

This compound hydrochloride (PBG)

-

Sterile saline (0.9% NaCl)

-

Anesthetic agent (e.g., urethane, isoflurane)

-

Animal model (e.g., C57BL/6 mice, Sprague-Dawley rats)

-

Surgical instruments for catheterization

-

Catheters for intravenous administration and blood pressure monitoring

-

Pressure transducer and data acquisition system

-

ECG electrodes and recording system

-

Heating pad to maintain body temperature

Procedure:

-

Animal Preparation:

-

Anesthetize the animal using an appropriate anesthetic agent. The choice of anesthetic can influence cardiovascular reflexes.

-

Maintain the animal's body temperature at 37°C using a heating pad.

-

Surgically expose a jugular vein for intravenous drug administration and a carotid or femoral artery for blood pressure monitoring.

-

Insert and secure catheters in the prepared blood vessels.

-

Connect the arterial catheter to a pressure transducer to record blood pressure and heart rate.

-

Place ECG electrodes to monitor cardiac electrical activity.

-

Allow the animal to stabilize for a period of at least 20-30 minutes after surgery before any experimental intervention.

-

-

PBG Solution Preparation:

-

Prepare a stock solution of PBG in sterile saline. The concentration should be chosen to allow for the administration of the desired dose in a small volume (e.g., 1-5 µL/g body weight).

-

Prepare fresh solutions on the day of the experiment.

-

-

Experimental Procedure:

-

Record baseline mean arterial pressure (MAP) and heart rate (HR) for at least 5-10 minutes.

-

Administer a bolus intravenous injection of the vehicle (sterile saline) to establish that the injection itself does not cause a significant response.

-

Administer a bolus intravenous injection of PBG at the desired dose (refer to Table 1 for dose-range guidance). Start with a lower dose to establish the animal's responsiveness.

-

Record the changes in MAP and HR continuously. The onset of the Bezold-Jarisch reflex is typically rapid, occurring within seconds of injection.

-

Allow sufficient time for the cardiovascular parameters to return to baseline before administering the next dose. The duration of the recovery period will depend on the dose administered.

-

A dose-response curve can be generated by administering increasing doses of PBG.

-

-

Data Analysis:

-

Calculate the change in MAP and HR from the baseline for each dose of PBG.

-

The peak change in these parameters is typically used for analysis.

-

Statistical analysis can be performed to determine the significance of the responses and to compare responses between different experimental groups.

-

Protocol 2: Investigation of Central Nervous System Effects of this compound

This protocol provides a general framework for studying the effects of PBG on neurotransmitter release in the brain using in vivo microdialysis.

Materials:

-

This compound hydrochloride (PBG)

-

Artificial cerebrospinal fluid (aCSF)

-

Animal model (e.g., Wistar rats)

-

Stereotaxic apparatus

-

Microdialysis probes

-

Syringe pump

-

Fraction collector

-

Analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical detection for dopamine)

Procedure:

-

Animal Preparation:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens).

-

Allow the animal to recover from surgery for a predetermined period (e.g., 24-48 hours).

-

-

Microdialysis:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.

-

After a stabilization period where baseline neurotransmitter levels are established, administer PBG. Administration can be systemic (e.g., intraperitoneal injection) or local via reverse dialysis (including PBG in the perfusion fluid).

-

Continue collecting dialysate samples to monitor changes in neurotransmitter levels.

-

-

Sample Analysis:

-

Analyze the collected dialysate samples to quantify the concentration of the neurotransmitter of interest.

-

Express the results as a percentage of the baseline concentration.

-

Mandatory Visualizations

Caption: Signaling pathway of the this compound-induced Bezold-Jarisch reflex.

Caption: Experimental workflow for studying the Bezold-Jarisch reflex.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Differential engagement of inhibitory and excitatory cardiopulmonary reflexes by capsaicin and this compound in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Cardio-respiratory reflexes evoked by this compound in rats involve vagal afferents which are not sensitive to capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound not phenyldiguanide is used to evoke the pulmonary chemoreflex in anaesthetized rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation of 5-HT3 receptor by 1-phenylbiguanide increases dopamine release in the rat nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Allosteric Activation of the 5-HT3AB Receptor by mCPBG - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

Application of Phenylbiguanide in N1E-115 Neuroblastoma Cell Assays

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylbiguanide (PBG) and its analogs are selective agonists for the serotonin (B10506) 5-HT3 receptor, a member of the Cys-loop family of ligand-gated ion channels.[1][2][3][4] The mouse-derived N1E-115 neuroblastoma cell line endogenously expresses a high density of 5-HT3 receptors, making it an excellent in vitro model system for studying the pharmacology and physiology of this receptor.[5][6] Activation of the 5-HT3 receptor by agonists like this compound leads to a rapid influx of cations, resulting in membrane depolarization.[1][2] This response can be quantified using various cellular assays, providing a robust platform for screening and characterizing novel 5-HT3 receptor modulators.

This document provides detailed application notes and protocols for utilizing this compound in key assays with N1E-115 cells, including electrophysiology, ion influx studies, and calcium imaging.

Signaling Pathway and Experimental Workflow

The binding of this compound to the 5-HT3 receptor on N1E-115 cells initiates a cascade of events, starting with the opening of the non-selective cation channel. This leads to downstream cellular responses that can be measured through various experimental techniques.

Quantitative Data Summary

The following tables summarize the relative potencies and binding affinities of this compound and related compounds at the 5-HT3 receptor in N1E-115 cells.

Table 1: Agonist Potency Order in Functional Assays

| Agonist | Rank Order of Potency (Ion Influx Assay) | Agonist Type (Electrophysiology) | Reference |

|---|---|---|---|

| m-chloro-phenylbiguanide | 1 | Full Agonist | [1][2] |

| 5-Hydroxytryptamine (5-HT) | 2 | Full Agonist | [1][2] |

| This compound | 3 | Not specified | [2][6] |

| 2-methyl-5-HT | 3 | Partial Agonist |[1][2] |

Table 2: Binding Affinities of [3H]m-chlorothis compound ([3H]mCPBG)

| Parameter | High-Affinity Site | Low-Affinity Site | Reference |

|---|---|---|---|

| Kd | 0.03 ± 0.01 nM | 4.4 ± 1.2 nM | [5] |

| Bmax | 11.9 ± 4.2 fmol/mg protein | 897.9 ± 184.7 fmol/mg protein |[5] |

Experimental Protocols

Protocol 1: N1E-115 Cell Culture and Differentiation

Materials:

-

N1E-115 cell line (e.g., ATCC CRL-2263)

-

DMEM with 1.5 g/L sodium bicarbonate

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Dimethyl sulfoxide (B87167) (DMSO) for differentiation (optional)

-

Culture flasks and plates

Procedure:

-

Growth Medium: Prepare complete growth medium consisting of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing and Culture: Thaw cryopreserved N1E-115 cells rapidly and culture in T-75 flasks with complete growth medium. Incubate at 37°C in a humidified atmosphere with 5% CO2.[7]

-

Subculturing: When cells reach 70-80% confluency, subculture them. N1E-115 cells attach loosely and can be detached by gently tapping the flask or by pipetting.[7][8] A split ratio of 1:2 to 1:3 is recommended.

-

Differentiation (Optional): To induce a more neuronal phenotype, culture cells in the presence of 1.5-2% DMSO for several days. This promotes neurite outgrowth.[9][10]

Protocol 2: Electrophysiological Recording (Whole-Cell Patch Clamp)

This protocol is adapted from studies measuring inward currents in N1E-115 cells.[1]

Materials:

-

Plated N1E-115 cells

-

Patch clamp rig with amplifier and data acquisition system

-

Borosilicate glass capillaries for pipettes

-

External solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)

-

Internal solution (in mM): 140 CsCl, 2 MgCl2, 1 CaCl2, 11 EGTA, 10 HEPES (pH 7.2)

-

This compound stock solution

Procedure:

-

Place a coverslip with adherent N1E-115 cells in the recording chamber on the microscope stage and perfuse with external solution.

-

Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with internal solution.

-

Establish a giga-ohm seal on a target cell and then rupture the membrane to achieve whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

Apply this compound at various concentrations using a rapid perfusion system.

-

Record the induced inward current. A transient inward current upon agonist application is characteristic of 5-HT3 receptor activation.[1]

-

Wash out the agonist with external solution between applications to allow for receptor recovery.

Protocol 3: Cation Influx Assay ([14C]-Guanidinium)

This method provides a functional measure of channel activation and is based on protocols used for N1E-115 cells.[2][11]

Materials:

-

N1E-115 cells cultured in 24-well plates

-

[14C]-Guanidinium hydrochloride

-

Uptake buffer (e.g., HEPES-buffered saline)

-

This compound and other test compounds

-

Lysis buffer (e.g., 0.1 M NaOH)

-

Scintillation counter and vials

Procedure:

-

Wash the cultured N1E-115 cells twice with pre-warmed uptake buffer.

-

Add uptake buffer containing [14C]-Guanidinium (e.g., at 1 µCi/mL) and various concentrations of this compound to the wells.

-

Incubate for a short period (e.g., 1-5 minutes) at room temperature or 37°C. The 5-HT-induced influx is rapid.[2]

-

Terminate the influx by rapidly aspirating the solution and washing the cells three times with ice-cold uptake buffer.

-

Lyse the cells in each well with lysis buffer.

-

Transfer the lysate to a scintillation vial, add scintillation cocktail, and quantify the amount of [14C]-Guanidinium taken up by the cells using a scintillation counter.

-

Analyze the data to generate concentration-response curves.

Protocol 4: Calcium Imaging

While direct PBG-induced calcium imaging protocols in N1E-115 are not detailed in the search results, this is a standard technique for ion channel-active compounds. N1E-115 cells are known to exhibit robust calcium signals.[12][13][14]

Materials:

-

N1E-115 cells on glass-bottom dishes or 96-well plates

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

-

This compound stock solution

-

Fluorescence microscope or plate reader equipped for calcium imaging

Procedure:

-

Dye Loading: Incubate cells with the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127) in HBSS for 30-60 minutes at 37°C.

-

Washing: Wash the cells twice with fresh HBSS to remove extracellular dye.

-

Baseline Measurement: Acquire a baseline fluorescence reading for a set period before adding the compound.

-

Compound Addition: Add this compound at the desired concentration to the cells.

-

Signal Detection: Immediately begin recording the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium.

-

Data Analysis: Quantify the change in fluorescence (e.g., as peak fluorescence over baseline, F/F0) to determine the cellular response.

Conclusion

This compound is a valuable pharmacological tool for probing the function of 5-HT3 receptors in N1E-115 neuroblastoma cells. The assays described herein—electrophysiology, ion influx, and calcium imaging—provide a multi-faceted approach to characterize the effects of PBG and to screen for novel compounds targeting the 5-HT3 receptor. The robust and reproducible nature of these assays makes the N1E-115 cell line an indispensable model for both basic research and drug development in this area.

References

- 1. The agonist properties of m-chlorothis compound and 2-methyl-5-hydroxytryptamine on 5-HT3 receptors in N1E-115 neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of 5-HT3 receptors of N1E-115 neuroblastoma cells by use of the influx of the organic cation [14C]-guanidinium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The 5-HT3 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of [3H]meta-chlorothis compound binding to 5-HT3 receptors in N1E-115 neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of serotonin 5-HT3 recognition sites in membranes of N1E-115 neuroblastoma cells by radioligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N1E-115. Culture Collections [culturecollections.org.uk]

- 8. researchgate.net [researchgate.net]

- 9. Differentiation of neuroblastoma cell line N1E-115 involves several signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Morphological differentiation of N1E-115 neuroblastoma cells by dimethyl sulfoxide activation of lipid second messengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of 5-HT3 receptors of N1E-115 neuroblastoma cells by use of the influx of the organic cation [14C]-guanidinium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Calcium requirement for cGMP production during muscarinic activation of N1E-115 neuroblastoma cells [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Control of calcium channels in neuroblastoma cells (N1E-115) - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenylbiguanide: A Versatile Agonist for Probing 5-HT3 Receptor Function

Application Notes and Protocols for Researchers

Phenylbiguanide (PBG) and its derivatives are invaluable pharmacological tools for researchers, scientists, and drug development professionals investigating the function of the 5-hydroxytryptamine-3 (5-HT3) receptor. As selective agonists, these compounds are instrumental in characterizing the physiological and pathological roles of this ligand-gated ion channel. This document provides detailed application notes and experimental protocols for utilizing this compound to study 5-HT3 receptor function.

Introduction to this compound and the 5-HT3 Receptor

The 5-HT3 receptor is a member of the Cys-loop family of ligand-gated ion channels, unique among serotonin (B10506) receptors for its ionotropic nature.[1] These receptors are pentameric structures composed of five subunits that form a central ion-conducting pore.[1] Activation of 5-HT3 receptors by agonists like serotonin or this compound leads to a rapid influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization.[2] This rapid excitatory response plays a crucial role in various physiological processes, including emesis, gut motility, anxiety, and nociception.[2]

This compound and its analogs, particularly chlorinated derivatives like m-chlorothis compound (B1675964) (mCPBG), are potent and selective agonists at the 5-HT3 receptor.[3][4] Their utility lies in their ability to mimic the action of serotonin at this specific receptor subtype, allowing for detailed investigation of its function in various experimental models.

Mechanism of Action

This compound activates the 5-HT3 receptor by binding to the orthosteric site, the same site as the endogenous ligand serotonin. This binding event triggers a conformational change in the receptor, leading to the opening of the integrated ion channel. The subsequent influx of cations depolarizes the cell membrane, leading to an excitatory postsynaptic potential. Electrophysiological studies have demonstrated that PBG derivatives produce rapid inward currents that undergo desensitization, a characteristic feature of 5-HT3 receptor activation.[3] The specificity of this interaction can be confirmed by the blockade of PBG-induced effects by selective 5-HT3 receptor antagonists such as ondansetron (B39145) and ICS 205-930.[3][4]

Quantitative Data

The affinity and potency of this compound and its derivatives for the 5-HT3 receptor have been quantified in various studies. The following tables summarize key quantitative data for easy comparison.

Table 1: Binding Affinity (Ki) and Potency (EC50) of this compound Derivatives at the 5-HT3 Receptor

| Compound | Ki (nM) | EC50 (nM) | Cell Line/Tissue | Reference |

| This compound (PBG) | 1200 | 3000 | N1E-115 | [3][5][6] |

| m-Chlorothis compound (mCPBG) | 1.5 - 17 | 50 | N1E-115, Rat Vagus Nerve | [4][5] |

| 2,3,5-Trichloro-PBG | 0.44 | 27 | N1E-115 | [3] |

| 2,3-Dichloro-PBG | - | 22 | N1E-115 | [3] |

| 3-Chloro-PBG | - | - | N1E-115 | [3] |

Table 2: In Vivo Effects of this compound Derivatives

| Compound | Model | Effect | Antagonist Blockade | Reference |

| This compound (PBG) | Rat | Conditioned place aversion | Inconsistent attenuation by ondansetron | [7] |

| m-Chlorothis compound (mCPBG) | Rat | Conditioned place aversion | Inconsistent attenuation by ondansetron | [7] |

| m-Chlorothis compound (mCPBG) | Anesthetized Cat | Evokes Bezold-Jarisch reflex | Ondansetron | [4] |

| This compound (PBG) | Rat | Increased dopamine (B1211576) release in nucleus accumbens | Zacopride, GR38032F | [8] |

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

Protocol 1: Radioligand Binding Assay (Competition Assay)

This protocol is used to determine the binding affinity (Ki) of this compound or its derivatives for the 5-HT3 receptor.[9][10]

Materials:

-

Cell membranes expressing 5-HT3 receptors (e.g., from N1E-115 neuroblastoma cells).[3]

-

Radiolabeled 5-HT3 receptor antagonist (e.g., [3H]BRL 43694 or [3H]GR67330).[3][4]

-

Unlabeled this compound or its derivatives.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter and vials.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing 5-HT3 receptors in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Incubation: In a series of tubes, combine the cell membranes, a fixed concentration of the radiolabeled antagonist, and varying concentrations of unlabeled this compound. Include tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a non-radiolabeled 5-HT3 antagonist).

-

Equilibration: Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Whole-Cell Voltage-Clamp Electrophysiology

This protocol is used to measure the functional effects of this compound on 5-HT3 receptor-mediated ion currents.[3][11]

Materials:

-

Cells expressing 5-HT3 receptors (e.g., N1E-115 cells or Xenopus oocytes injected with 5-HT3 receptor cRNA).[3]

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Glass micropipettes for recording electrodes.

-

Intracellular solution (e.g., containing KCl, MgCl2, EGTA, HEPES).

-

Extracellular solution (e.g., a balanced salt solution like Ringer's solution).

-

This compound stock solution.

-

Drug application system (e.g., a perfusion system).

Procedure:

-

Cell Preparation: Plate cells on coverslips for easy access with the recording electrode.

-

Pipette Preparation: Pull glass micropipettes to a resistance of 2-5 MΩ when filled with intracellular solution.

-

Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell interior.

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 to -70 mV.

-

Drug Application: Apply this compound at various concentrations to the cell using a rapid perfusion system.

-

Current Recording: Record the inward currents elicited by the application of this compound.

-

Data Analysis: Measure the peak amplitude of the inward currents for each concentration of this compound. Plot the current amplitude against the logarithm of the this compound concentration to generate a dose-response curve. Determine the EC50 value (the concentration that elicits a half-maximal response) from this curve.

Protocol 3: In Vivo Behavioral Assessment (Conditioned Place Aversion)

This protocol assesses the aversive properties of this compound, which can be mediated by peripheral 5-HT3 receptor activation.[7]

Materials:

-

Adult male rats.

-

Conditioned place preference/aversion apparatus with two distinct compartments.

-

This compound solution for intraperitoneal (i.p.) injection.

-

Vehicle solution (e.g., saline).

-

Video tracking software for automated recording of animal behavior.

Procedure:

-

Pre-Conditioning (Day 1): Place each rat in the apparatus and allow it to freely explore both compartments for a set period (e.g., 15 minutes). Record the time spent in each compartment to determine any initial preference.

-

Conditioning (Days 2-5):

-

On conditioning days with the drug, administer this compound (e.g., 3-30 mg/kg, i.p.) and immediately confine the rat to one of the compartments for a set duration (e.g., 30 minutes).

-

On alternate conditioning days with the vehicle, administer the vehicle and confine the rat to the other compartment for the same duration.

-

The assignment of the drug-paired compartment should be counterbalanced across animals.

-

-

Test (Day 6): Place each rat back into the apparatus in a drug-free state and allow it to freely explore both compartments for the same duration as in the pre-conditioning phase.

-

Data Analysis: Compare the time spent in the drug-paired compartment during the pre-conditioning and test phases. A significant decrease in the time spent in the drug-paired compartment during the test phase indicates a conditioned place aversion.

Conclusion

This compound and its analogs are powerful and selective agonists for the 5-HT3 receptor. Their use in a variety of in vitro and in vivo experimental paradigms, as detailed in these application notes and protocols, allows for a comprehensive investigation of 5-HT3 receptor pharmacology and function. By employing these tools, researchers can continue to elucidate the complex roles of this important ion channel in health and disease, paving the way for the development of novel therapeutics.

References

- 1. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]

- 3. Biguanide derivatives: agonist pharmacology at 5-hydroxytryptamine type 3 receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-(m-chlorophenyl)-biguanide, a potent high affinity 5-HT3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Serotonin 3 (5-HT3) receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 6. This compound | 102-02-3 | 5-HT Receptor | MOLNOVA [molnova.cn]

- 7. Behavioral effects of the 5-hydroxytryptamine3 receptor agonists 1-phenylbiguanide and m-chlorothis compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation of 5-HT3 receptor by 1-phenylbiguanide increases dopamine release in the rat nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 10. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]

- 11. Recent advances in the electrophysiological characterization of 5-HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Practical Applications of Phenylbiguanide in Rodent Research Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylbiguanide (PBG) is a potent and selective agonist for the serotonin (B10506) 5-HT3 receptor, a ligand-gated ion channel. This characteristic makes PBG an invaluable pharmacological tool in rodent research for investigating the physiological and behavioral roles of the 5-HT3 receptor. Its applications span various fields, including neuropharmacology, behavioral science, and gastrointestinal research. These application notes provide an overview of the practical uses of PBG in rodent models, complete with detailed experimental protocols and quantitative data to facilitate study design and execution.

Core Applications of this compound in Rodent Models

The primary utility of this compound in rodent research lies in its ability to selectively activate 5-HT3 receptors, which are predominantly located on peripheral and central neurons. This activation leads to a range of measurable physiological and behavioral responses. Key research areas where PBG is employed include:

-

Emesis Research (Pica Model): Rodents like rats do not vomit, but they exhibit pica, the ingestion of non-nutritive substances like kaolin (B608303) clay, in response to emetic stimuli.[1][2][3][4] PBG can induce pica, making it a useful tool to study the mechanisms of nausea and to screen anti-emetic drugs that target the 5-HT3 receptor pathway.[2]

-